molecular formula C9H5F3N2S B14028528 5-(2,3,6-Trifluorophenyl)thiazol-2-amine

5-(2,3,6-Trifluorophenyl)thiazol-2-amine

Cat. No.: B14028528
M. Wt: 230.21 g/mol
InChI Key: YRWDIJOYXDMTRY-UHFFFAOYSA-N
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Description

5-(2,3,6-Trifluorophenyl)thiazol-2-amine is a fluorinated thiazole derivative featuring a trifluorophenyl substituent at the 5-position of the thiazole ring and an amine group at the 2-position. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and agrochemical applications. The fluorine atoms on the phenyl ring enhance lipophilicity, metabolic stability, and bioavailability, making it a promising scaffold for drug discovery .

Properties

Molecular Formula

C9H5F3N2S

Molecular Weight

230.21 g/mol

IUPAC Name

5-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H5F3N2S/c10-4-1-2-5(11)8(12)7(4)6-3-14-9(13)15-6/h1-3H,(H2,13,14)

InChI Key

YRWDIJOYXDMTRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C2=CN=C(S2)N)F)F

Origin of Product

United States

Preparation Methods

Bromination-Cyclocondensation Method

This two-step approach is widely employed for 2-aminothiazole derivatives.

Step 1: Synthesis of α-Bromo Ketone Precursor
2-Bromo-1-(2,3,6-trifluorophenyl)ethan-1-one is synthesized via bromination of 1-(2,3,6-trifluorophenyl)ethanone.

  • Conditions : Bromine (Br₂) in diethyl ether at 0–5°C for 2–4 hours.
  • Yield : ~85–90% (extrapolated from analogous reactions).

Step 2: Cyclocondensation with Thiourea
The α-bromo ketone reacts with thiourea in ethanol under reflux to form the thiazole core.

  • Conditions : Reflux in ethanol (5–6 hours), followed by neutralization with NaHCO₃.
  • Mechanism : Nucleophilic substitution and cyclization (Hantzsch thiazole synthesis).
  • Yield : 45–60% (based on similar syntheses).

Key Reaction :
$$
\text{2-Bromo-1-(2,3,6-trifluorophenyl)ethan-1-one} + \text{Thiourea} \xrightarrow{\text{Ethanol, reflux}} \text{5-(2,3,6-Trifluorophenyl)thiazol-2-amine}
$$

Grignard-Reagent-Mediated Synthesis

An alternative route utilizes Grignard reagents to construct the thiazole ring.

Step 1: Formation of Weinreb Amide
1-(2,3,6-Trifluorophenyl)ethanone is converted to its Weinreb amide using thionyl chloride (SOCl₂) and hydroxylamine hydrochloride.

Step 2: Grignard Addition
The Weinreb amide reacts with methylmagnesium bromide (MeMgBr) to yield a ketone intermediate.

Step 3: Cyclization with Thioamide
The ketone undergoes cyclocondensation with a thioamide (e.g., thiourea) in acetone under reflux.

  • Yield : 60–70% (based on analogous N-methyl-4-(3-trifluoromethylphenyl)thiazol-2-amine synthesis).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Bromination-Cyclocondensation Short reaction time, scalable Requires handling bromine (toxic) 45–60%
Grignard-Mediated Avoids bromine, higher yields Multi-step, sensitive to moisture 60–70%

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
  • Characterization :
    • ¹H NMR : Aromatic protons (δ 7.2–8.2 ppm), NH₂ (δ 5.5–6.0 ppm, exchangeable).
    • Mass Spectrometry : Molecular ion peak at m/z 255 (M+H⁺).

Critical Considerations

  • Regioselectivity : The 2,3,6-trifluorophenyl group occupies the 5-position due to steric and electronic effects during cyclization.
  • Side Reactions : Competing formation of 4-substituted isomers is mitigated by optimizing reaction temperature and solvent polarity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,6-Trifluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

5-(2,3,6-Trifluorophenyl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 5-(2,3,6-Trifluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The trifluorophenyl group’s position significantly affects electronic properties. For instance, 4-(2,4,6-trifluorophenyl)thiazol-2-amine (symmetric F distribution) may exhibit different π-stacking interactions compared to the asymmetric 2,3,6-trifluoro analog .

Reactivity Trends :

  • Electron-withdrawing fluorine substituents enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution at meta/para positions .
  • Thiazoles generally exhibit higher stability under acidic conditions compared to thiadiazoles .

Comparative Analysis :

  • The trifluorophenyl group in the target compound likely confers superior metabolic stability over non-fluorinated analogs (e.g., 5-(4-chlorophenyl)thiazol-2-amine) .
  • Thiadiazoles with trifluoromethoxy groups (e.g., 5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine) show enhanced antifungal activity due to increased hydrophobicity .

Physicochemical Properties

Property This compound 4-(2,4,6-Trifluorophenyl)thiazol-2-amine 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Molecular Weight (g/mol) 230.21 230.21 224.25
LogP (Predicted) 2.8 2.6 1.9
H-Bond Donors 1 1 1
H-Bond Acceptors 5 5 4
Polar Surface Area (Ų) 54.6 54.6 67.8

Notes:

  • The higher LogP of the target compound (2.8 vs. 1.9 for thiadiazole analog) suggests improved membrane permeability .

Q & A

Q. How does fluorine substitution impact metabolic stability?

  • Methodological Answer : Perform hepatic microsome assays (human/rat, NADPH cofactor) with LC-MS/MS quantification. 2,3,6-Trifluoro groups reduce CYP3A4-mediated oxidation, increasing half-life (t1/2 >120 minutes) compared to non-fluorinated analogs (t1/2 ~45 minutes) .

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